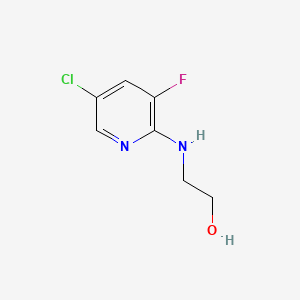
1-(4-Bromo-3-methylphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methylphenyl)pentan-1-one is a chemical compound with the CAS Number 1311197-78-0 . It has a linear formula of C12H15BrO .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-3-methylphenyl)pentan-1-one consists of a pentan-1-one group attached to a 4-bromo-3-methylphenyl group . The exact mass is 254.03100 .Wissenschaftliche Forschungsanwendungen
Synthesis of Monoamine Uptake Inhibitors
Research indicates that derivatives similar to "1-(4-Bromo-3-methylphenyl)pentan-1-one" have been synthesized and evaluated for their potential as monoamine uptake inhibitors. These compounds are designed to selectively inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, without significantly affecting serotonin trafficking. This selectivity is crucial for the development of medications aimed at treating conditions like cocaine abuse, where modulation of neurotransmitter systems plays a key role. One study highlighted the synthesis of an array of 2-aminopentanophenones, demonstrating the potential of these compounds in the realm of neurotransmitter reuptake mechanisms (Meltzer et al., 2006).
Anticancer Drug Development
Another significant application is in the development of anticancer drugs. Organotin(IV) complexes, synthesized from amino acetate functionalized Schiff base, have shown promising in vitro cytotoxicity against various human tumor cell lines. These compounds, including derivatives of "1-(4-Bromo-3-methylphenyl)pentan-1-one", exhibit high cytotoxicity, potentially offering a new avenue for cancer treatment. Their structural characterization and biological evaluation underline the importance of such compounds in medicinal chemistry and oncology research (Basu Baul et al., 2009).
Studies on Physicochemical Properties
Research on azoderivatives of pentane-2,4-dione, closely related to "1-(4-Bromo-3-methylphenyl)pentan-1-one", provides insights into their physicochemical and solvatochromic properties. These studies involve the synthesis of new compounds and their characterization through various spectroscopic techniques. The findings contribute to a deeper understanding of the stability and behavior of these compounds under different conditions, which is essential for their potential applications in various fields, including materials science and analytical chemistry (Mahmudov et al., 2011).
Development of Bioactive Compounds
The synthesis and evaluation of N-(α-Bromoacyl)-α-amino esters containing a valyl moiety have revealed compounds with low cytotoxicity and no significant antibacterial or anti-inflammatory activity at tested concentrations. These findings are crucial for their potential incorporation into prodrugs, highlighting the diverse applications of "1-(4-Bromo-3-methylphenyl)pentan-1-one" derivatives in the development of bioactive compounds and drug design (Yancheva et al., 2015).
Safety And Hazards
1-(4-Bromo-3-methylphenyl)pentan-1-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSCDTUYSNVPNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716655 |
Source


|
| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)pentan-1-one | |
CAS RN |
1311197-78-0 |
Source


|
| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)




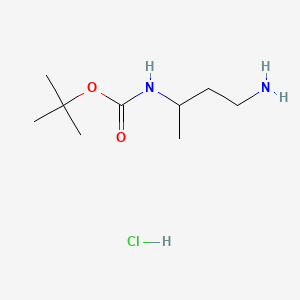
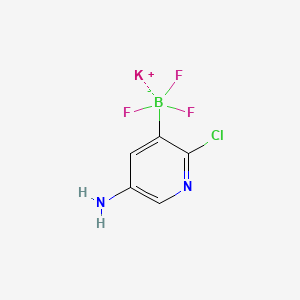
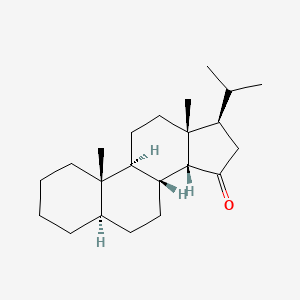

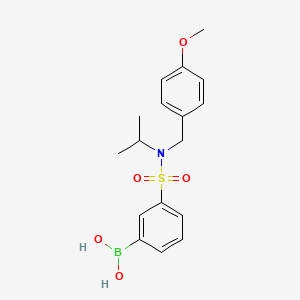
![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)

